2,4,6-Trinitro-N-(4-nitrophenyl)aniline
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Overview
Description
2,4,6-Trinitro-N-(4-nitrophenyl)aniline is a nitroaromatic compound known for its applications in various fields, including medicinal chemistry and materials science. Nitroaromatic compounds are characterized by the presence of nitro groups (-NO2) attached to an aromatic ring, which imparts unique chemical and physical properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitro-N-(4-nitrophenyl)aniline typically involves the nitration of aniline derivatives. One common method is the nitration of N-(4-nitrophenyl)aniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the explosive nature of nitro compounds .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trinitro-N-(4-nitrophenyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or organic solvents.
Major Products Formed
Reduction: The major products are the corresponding amino derivatives.
Substitution: The products depend on the nucleophile used; common products include substituted anilines and phenols.
Scientific Research Applications
2,4,6-Trinitro-N-(4-nitrophenyl)aniline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antitumor activities.
Materials Science: The compound is used in the development of high-energy materials and explosives due to its nitro groups, which release a significant amount of energy upon decomposition.
Chemical Intermediates: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2,4,6-Trinitro-N-(4-nitrophenyl)aniline in biological systems involves the induction of apoptosis (programmed cell death) in cancer cells. The compound increases the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2), leading to cell death. This mechanism is crucial for its potential use as an antitumor agent .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitroaniline:
2,4,6-Trinitro-N-methyl-aniline: Another nitroaromatic compound with applications in materials science.
N,N-Dimethyl-2,4,6-trinitroaniline: Used in various chemical synthesis processes.
Properties
CAS No. |
38417-97-9 |
---|---|
Molecular Formula |
C12H7N5O8 |
Molecular Weight |
349.21 g/mol |
IUPAC Name |
2,4,6-trinitro-N-(4-nitrophenyl)aniline |
InChI |
InChI=1S/C12H7N5O8/c18-14(19)8-3-1-7(2-4-8)13-12-10(16(22)23)5-9(15(20)21)6-11(12)17(24)25/h1-6,13H |
InChI Key |
XPASUWOQXAHESL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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